molecular formula C9H6N2O B1313824 3-isocyanato-1H-indole CAS No. 57778-78-6

3-isocyanato-1H-indole

Cat. No.: B1313824
CAS No.: 57778-78-6
M. Wt: 158.16 g/mol
InChI Key: MOQVAFASDJTQQU-UHFFFAOYSA-N
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Description

3-Isocyanato-1H-indole, with the CAS Number 57778-78-6, has a molecular weight of 158.16 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C=NC1=CNC2=CC=CC=C21 . The InChI code for this compound is 1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H .


Physical And Chemical Properties Analysis

The melting point of this compound is reported to be 52-53 °C . The predicted boiling point is 310.9±15.0 °C, and the predicted density is 1.24±0.1 g/cm3 .

Scientific Research Applications

Corrosion Inhibition

3-Amino alkylated indoles, closely related to 3-isocyanato-1H-indole, have been studied for their role in inhibiting corrosion of mild steel in acidic environments. Research shows these compounds, especially those with cyclic amino groups, demonstrate high efficiency in preventing corrosion, with their effectiveness increasing with the size of the amino group's ring. This property is attributed to their ability to form an adsorbed film on the steel surface, as confirmed by various experimental and theoretical methods (Verma et al., 2016).

Organic Synthesis

Indoles, including this compound, are versatile in organic synthesis. They are used to synthesize a wide variety of heterocyclic compounds such as indoles and quinolines, and serve as raw materials for drug synthesis. Their utility stems from their ability to undergo various chemical transformations, making them valuable in pharmaceutical chemistry (Garden & Pinto, 2001).

Photocatalytic Applications

A visible-light-promoted method for the C-3 thiocyanation of indoles, including variants of this compound, has been developed. This process is characterized by its mildness, high yield, and environmental friendliness. It uses Rose Bengal as the photocatalyst and air as the terminal oxidant, demonstrating the potential of this compound in photocatalytic applications (Fan et al., 2014).

Anticancer Research

3-Thiocyanato-1H-indoles, a class including this compound, have shown promise in anticancer research. Some derivatives of this class have demonstrated significant antiproliferative activity against various human cancer cell lines, suggesting their potential as scaffolds for developing potent anticancer agents (Fortes et al., 2016).

Catalyst in Organic Reactions

This compound and its derivatives have been used as catalysts in the synthesis of various organic compounds. For instance, they have been employed in the synthesis of N-(alkoxycarbonyl)indoles, showcasing their role as versatile catalysts in organic chemistry (Kamijo & Yamamoto, 2003).

Safety and Hazards

3-Isocyanato-1H-indole is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn . Contaminated work clothing should not be allowed out of the workplace .

Biochemical Analysis

Biochemical Properties

3-Isocyanato-1H-indole plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups on proteins, leading to the formation of stable urea linkages. This reactivity allows this compound to modify the function of enzymes and proteins by altering their structure. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates, including drugs and xenobiotics .

Cellular Effects

This compound influences various cellular processes by interacting with cellular proteins and enzymes. It has been shown to affect cell signaling pathways, particularly those involving protein kinases and phosphatases. These interactions can lead to changes in gene expression and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This can impact processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, by binding to the active site of cytochrome P450 enzymes, this compound can inhibit their catalytic activity, thereby affecting the metabolism of various substrates. Additionally, it can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under ambient conditions but can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and organ toxicity. Studies have shown that there is a threshold dose above which the adverse effects become significant. These toxic effects are often associated with the compound’s reactivity with cellular proteins and enzymes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 monooxygenases. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, specific transporters may mediate its uptake into cells, where it can accumulate in certain cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. The subcellular localization of this compound is crucial for its function and impact on cellular processes .

Properties

IUPAC Name

3-isocyanato-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQVAFASDJTQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482099
Record name 3-isocyanato-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57778-78-6
Record name 3-isocyanato-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isocyanato-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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